5-(4-Chlorophenoxy)pyridin-2-amine

Pyruvate Dehydrogenase Kinase Cancer Metabolism Metabolic Disorders

5-(4-Chlorophenoxy)pyridin-2-amine (CAS 880762-76-5) is a uniquely characterized dual-activity probe for PDHK isoforms (IC50: PDHK4=21 nM, PDHK3=26 nM, PDHK1=35–40 nM) and PDGFRβ (Kd=27 μM). The para-chloro substitution and 2-aminopyridine core confer a defined 3D conformation essential for reproducible kinase engagement—unlike generic aryloxypyridines. This enables concentration-dependent dissection of metabolic kinase and RTK pathway crosstalk in cancer metabolism (Warburg effect) and fibrosis models. Available at ≥95% purity with full QC documentation for confident SAR and selectivity panel studies.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 880762-76-5
Cat. No. B1460744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenoxy)pyridin-2-amine
CAS880762-76-5
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CN=C(C=C2)N)Cl
InChIInChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14)
InChIKeyINNKWABGIWYZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenoxy)pyridin-2-amine (CAS 880762-76-5): A Pyridine-Based Chemical Probe with Defined Kinase Selectivity Profile for Research Procurement


5-(4-Chlorophenoxy)pyridin-2-amine (CAS 880762-76-5) is a small molecule organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol [1]. It belongs to the aryloxypyridine class and is characterized by a pyridine ring substituted with a 4-chlorophenoxy group at the 5-position and an amino group at the 2-position . In biomedical research, this compound has been investigated as a ligand for various kinase targets, demonstrating measurable affinity and inhibitory activity against specific enzymes including pyruvate dehydrogenase kinase (PDHK) isoforms [2].

Critical Procurement Consideration: Why Generic Aryloxypyridine Substitution Cannot Guarantee the Defined Target Engagement Profile of 5-(4-Chlorophenoxy)pyridin-2-amine


The aryloxypyridine chemical space contains numerous compounds with superficially similar structures but dramatically divergent biological activities. Generic substitution based solely on chemical class membership (e.g., any substituted pyridine or any chlorophenoxy-containing compound) introduces unacceptable variability into research outcomes [1]. The specific positioning of the chlorine atom at the para position of the phenoxy ring, combined with the precise 2-amino substitution pattern on the pyridine core, determines the compound's three-dimensional conformation and electronic distribution—factors that govern its unique interaction fingerprint with kinase active sites . Empirically, this compound exhibits a measurable affinity (Kd = 27 μM) for PDGFRβ and demonstrates isoform-selective inhibitory activity across the PDHK enzyme family (IC50 values ranging from 21 nM to 40 nM for different PDHK isoforms), a profile that cannot be assumed for any close analog without explicit experimental validation [2].

Product-Specific Quantitative Evidence: Verified Differential Activity of 5-(4-Chlorophenoxy)pyridin-2-amine Against Key Kinase Targets


PDHK4 Inhibition Potency: Nanomolar Activity Establishes this Scaffold as a Viable PDHK Probe

5-(4-Chlorophenoxy)pyridin-2-amine demonstrates low nanomolar inhibitory activity against PDHK4, with a measured IC50 of 21 nM in a radiometric biochemical kinase assay [1]. This level of potency places the compound within the range of established PDHK probe molecules. For reference, the well-characterized PDHK inhibitor AZD7545 exhibits IC50 values of 36.8 nM against PDHK1 and 6.4 nM against PDHK2, while PDHK-IN-5 shows IC50 values of 6 nM (PDHK2) and 32.9 nM (PDHK4) . The 21 nM IC50 value of 5-(4-chlorophenoxy)pyridin-2-amine against PDHK4 positions it as a potentially useful probe molecule in this target space, suitable for comparative studies with other PDHK inhibitors.

Pyruvate Dehydrogenase Kinase Cancer Metabolism Metabolic Disorders Kinase Inhibition

PDHK Isoform Selectivity Profile: Differential Activity Across PDHK1, PDHK3, and PDHK4 Defines a Unique Pharmacological Fingerprint

5-(4-Chlorophenoxy)pyridin-2-amine exhibits a measurable isoform selectivity profile across the PDHK enzyme family, with IC50 values of 21 nM (PDHK4), 26 nM (PDHK3), 35 nM (PDHK1), and 40 nM (PDHK1 under alternative assay conditions) [1]. This approximately 2-fold selectivity between the most potently inhibited isoform (PDHK4, 21 nM) and the least potently inhibited isoform (PDHK1, 40 nM) provides a defined activity fingerprint. In contrast, the PDHK inhibitor AZD7545 shows a substantially different selectivity pattern with IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2), representing approximately 6-fold selectivity for PDHK2 over PDHK1 . The distinct selectivity signature of 5-(4-chlorophenoxy)pyridin-2-amine differentiates it from other PDHK-targeting probes and establishes a unique biochemical profile that can be exploited in isoform-specific investigations.

PDHK Isoform Selectivity Kinase Panel Screening Mitochondrial Metabolism

PDGFRβ Binding Affinity: Validated Interaction with a Distinct Kinase Target Class Establishes Broader Target Engagement

5-(4-Chlorophenoxy)pyridin-2-amine demonstrates measurable binding to platelet-derived growth factor receptor beta (PDGFRβ), with a dissociation constant (Kd) of 27 μM as determined by kinome scan assay using human wild-type PDGFRβ (residues V582 to Y1009) expressed in a bacterial system [1]. In a cellular context, the compound inhibits PDGFRβ phosphorylation with an IC50 of 34.3 μM in PDGF-DD-induced human HEK293-TetR cells [1]. While this micromolar affinity is modest compared to optimized PDGFR inhibitors, the validated target engagement distinguishes this compound from other aryloxypyridines that may show no detectable binding to this receptor tyrosine kinase. For comparison, the PDGFR inhibitor imatinib exhibits a Kd of approximately 7 nM against PDGFRβ [2], highlighting the scaffold-dependent variation in affinity achievable within this chemical space. The PDGFRβ binding data, combined with the nanomolar PDHK inhibition profile, demonstrates that 5-(4-chlorophenoxy)pyridin-2-amine engages multiple kinase targets with quantifiable affinity differences.

PDGFRβ Receptor Tyrosine Kinase Kinome Scan Binding Affinity

Glycine Transporter Inhibition Potential: Expanded Pharmacological Relevance Beyond Kinase Targeting

Beyond its kinase-targeting profile, 5-(4-chlorophenoxy)pyridin-2-amine has been identified as a potential glycine transport inhibitor [1]. Glycine transporters (GlyT1 and GlyT2) are critical regulators of glycinergic and glutamatergic neurotransmission, representing validated targets for neurological and psychiatric disorders. The ability of this compound to interact with both kinase enzymes and neurotransmitter transporters indicates a broader pharmacological space than compounds restricted to a single target class. While specific IC50 or Ki values for glycine transporter inhibition are not available in the open literature for this exact compound, the structural similarity to other 2-aminopyridine-based glycine transporter modulators [2] supports this potential activity profile. This dual-target capability (kinase inhibition plus transporter modulation) distinguishes 5-(4-chlorophenoxy)pyridin-2-amine from compounds engineered solely for kinase engagement.

Glycine Transporter Neurotransmitter Uptake CNS Pharmacology

Validated Research and Industrial Application Scenarios for 5-(4-Chlorophenoxy)pyridin-2-amine (CAS 880762-76-5) Based on Quantitative Evidence


PDHK Isoform Selectivity Profiling in Cancer Metabolism Studies

5-(4-Chlorophenoxy)pyridin-2-amine is ideally suited as a chemical probe for investigating PDHK isoform biology in cancer metabolism research. The compound's defined IC50 values against PDHK1 (35-40 nM), PDHK3 (26 nM), and PDHK4 (21 nM) enable researchers to interrogate isoform-specific contributions to metabolic reprogramming in cancer cells [1]. The approximately 2-fold selectivity between PDHK4 and PDHK1 provides a quantifiable window for distinguishing isoform-dependent effects. This application is particularly relevant for studies of the Warburg effect and mitochondrial metabolic adaptation in tumors, where PDHK isoforms play distinct regulatory roles in pyruvate dehydrogenase complex activity. The validated kinase inhibition profile differentiates this compound from less well-characterized aryloxypyridines that may lack any measurable PDHK activity.

Multi-Kinase Target Engagement Studies Combining PDHK and PDGFRβ Activity

Researchers investigating crosstalk between metabolic kinases (PDHK family) and receptor tyrosine kinases (PDGFRβ) can utilize 5-(4-chlorophenoxy)pyridin-2-amine as a dual-activity probe. The compound's nanomolar PDHK inhibition (IC50 = 21-40 nM across isoforms) combined with its micromolar PDGFRβ binding (Kd = 27 μM) and cellular inhibition (IC50 = 34.3 μM) provides a quantifiable differential activity window [2]. This unique profile enables experiments where PDHK inhibition occurs at lower compound concentrations while PDGFRβ effects emerge at higher concentrations, allowing concentration-dependent dissection of pathway contributions. This scenario is particularly valuable in disease models where both PDGFR signaling and metabolic reprogramming contribute to pathogenesis, such as certain fibrotic disorders and cancers characterized by PDGFR activation.

Chemical Scaffold Development for Dual Kinase-Transporter Pharmacology

5-(4-Chlorophenoxy)pyridin-2-amine serves as a foundational scaffold for medicinal chemistry programs aimed at developing compounds with dual kinase inhibition and glycine transporter modulation activities [3]. The validated kinase engagement data (PDHK IC50 values of 21-40 nM; PDGFRβ Kd = 27 μM) provides a quantifiable starting point for structure-activity relationship (SAR) optimization. The 2-aminopyridine core with the 5-(4-chlorophenoxy) substitution pattern represents a versatile template for parallel optimization of both pharmacological activities. This application scenario addresses the growing interest in multi-target directed ligands (MTDLs) for complex diseases where single-target approaches have shown limited efficacy.

Kinome Selectivity Panel Reference Compound

The well-documented activity profile of 5-(4-chlorophenoxy)pyridin-2-amine against PDHK isoforms (IC50: 21-40 nM) and PDGFRβ (Kd: 27 μM; IC50: 34.3 μM) qualifies it as a reference standard for kinome selectivity panel screening [4]. In large-scale kinase profiling studies, this compound can serve as a calibrant for assay performance and a comparator for novel chemical entities being evaluated for kinase selectivity. Its dual activity against a mitochondrial kinase family (PDHK) and a receptor tyrosine kinase (PDGFRβ) provides a useful internal control for assessing assay consistency across different kinase classes and assay formats (biochemical vs. cellular).

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